8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methyl group at the 8th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Formation of Benzopyran Core: The benzopyran core can be synthesized by reacting p-hydroxybenzaldehyde with malonic acid in the presence of a catalyst to form a benzopyranone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar structure but with two methyl groups at the 2nd position.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Similar structure with a methyl group at the 6th position.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a spiro linkage with an indole ring.
Uniqueness
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 3rd position and the methyl group at the 8th position differentiates it from other benzopyran derivatives.
Properties
CAS No. |
939758-89-1 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChI Key |
ASAMQZTWXWKWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)N |
Origin of Product |
United States |
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